molecular formula C18H18N2O2 B2630413 4-methyl-5-(2-methylbenzoyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one CAS No. 1147209-81-1

4-methyl-5-(2-methylbenzoyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one

Cat. No.: B2630413
CAS No.: 1147209-81-1
M. Wt: 294.354
InChI Key: BMEKIBGOLMFALR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-5-(2-methylbenzoyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one is a useful research compound. Its molecular formula is C18H18N2O2 and its molecular weight is 294.354. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Approaches

  • General Synthesis Strategies for Heterocyclic Compounds :
    • The compound, as part of the class of N-heterocycle-fused tetrahydro-1,4-diazepinones, is synthesized using a regioselective strategy. This includes the synthesis of ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates and subsequent treatment with amines, resulting in oxirane ring-opening and direct cyclization to yield the target compounds (Dzedulionytė et al., 2022).

Applications in Biological Studies and Material Science

  • Inhibition and Cytotoxicity in Cancer Studies :

    • The compound, as a part of the palladacycles family, has shown significant in vitro activity as cytotoxic agents and also as cathepsin B inhibitors, an enzyme implicated in several cancer-related events. This illustrates its potential in cancer treatment and the study of enzyme inhibition (Spencer et al., 2009).
  • Synthesis of Fluorine-Containing Compounds :

    • The compound's reactions have been studied for the synthesis of fluorine-containing dihydrobenzo[b][1,4]diazepinols and its application in the synthesis of novel N-sulfinylanilines, indicating its relevance in creating substances with potential pharmaceutical or material science applications (Kamitori et al., 2008).

Structural Studies and Synthetic Methodologies

  • Structural and Synthetic Analysis :

    • Detailed structural studies and synthetic methodologies for the compound have been conducted, exploring the chemistry and potential applications of 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones and 1,3-dihydro-2H-benzo[b][1,4]diazepin-2-ones. This includes the investigation of their chemical structures, NMR spectral data, and dynamic properties, enhancing understanding of their chemical behavior (Núñez Alonso et al., 2020).
  • Optically Active Hybrid Compound Synthesis :

    • The compound is part of the synthesis of optically active hybrid compounds containing the 1H-1,5-benzodiazepine and 1,4-dihydropyridine units. This synthesis demonstrates the compound's role in the creation of complex molecules that may have applications in various scientific fields, including medicinal chemistry (Torres & Rebolledo, 2016).

Properties

IUPAC Name

4-methyl-5-(2-methylbenzoyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-12-7-3-4-8-14(12)18(22)20-13(2)11-17(21)19-15-9-5-6-10-16(15)20/h3-10,13H,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMEKIBGOLMFALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC2=CC=CC=C2N1C(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.